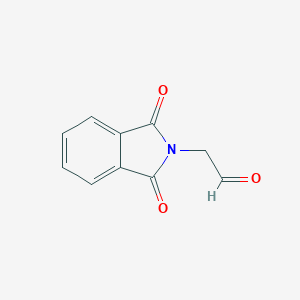

N-(2-Oxoetil)ftalimida

Descripción general

Descripción

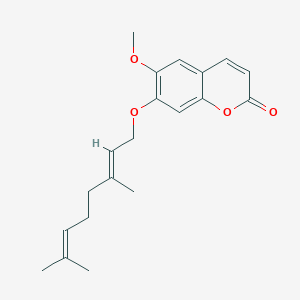

Phthalimidoacetaldehyde is a compound that serves as a versatile precursor in organic synthesis, offering pathways to various biologically and pharmaceutically relevant structures. Its utility is largely due to the reactivity of both the phthalimide and aldehyde functional groups, which allows for diverse chemical transformations.

Synthesis Analysis

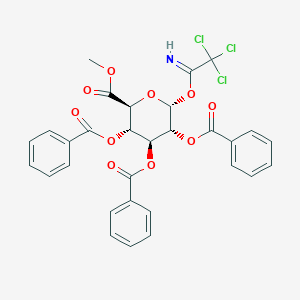

The synthesis of compounds related to phthalimidoacetaldehyde involves innovative techniques such as Rhodium(III)-catalyzed C-H bond activation, which enables the addition of benzimidates to aldehydes to afford phthalides in a single step. This process showcases the broad scope and high level of functional group compatibility of such reactions, applicable to both aromatic and aliphatic aldehydes (Lian, Bergman, & Ellman, 2012). Additionally, Wacker oxidation conditions have been employed to selectively oxidize phthalimide-protected allylic amines to aldehydes, presenting a new catalytic route to β3-amino acids (Weiner, Baeza, Jerphagnon, & Feringa, 2009).

Molecular Structure Analysis

The molecular structure of phthalimidoacetaldehyde and its derivatives can be elucidated using various analytical techniques, including NMR spectroscopy and X-ray crystallography. These methods provide insights into the compound's conformation, electron distribution, and the spatial arrangement of atoms, crucial for understanding its reactivity and properties.

Chemical Reactions and Properties

Phthalimidoacetaldehyde undergoes a range of chemical reactions, including organocatalytic aldol-lactonization, which is used for constructing enantioenriched scaffolds of 3-substituted phthalides. This highlights the compound's utility in synthesizing complex, biologically active molecules with high enantioselectivity (Zhang et al., 2010).

Aplicaciones Científicas De Investigación

Agente Antimicrobiano

Los derivados de ftalimida, incluyendo N-(2-Oxoetil)ftalimida, han sido sintetizados y evaluados por sus actividades antimicrobianas in vitro . Por ejemplo, un derivado llamado (ZE)-2-[4-(1-Hidrazono-etil)fenil]isoindolina-1,3-diona mostró una notable actividad antimicrobiana contra Bacillus subtilis y Pseudomonas aeruginosa .

Agente Antioxidante

Algunos derivados de this compound han mostrado actividad antioxidante. Por ejemplo, los compuestos 2-[4-(4-etil-3-metil-5-tioxo-1,2,4-triazolidin-3-il)fenil]isoindolina-1,3-diona y 2-[4-(3-metil-5-tioxo-4-fenil-1,2,4-triazolidin-3-il)fenil]isoindolina-1,3-diona se encontraron que tenían actividad antioxidante .

Agente Antiinflamatorio

Los derivados de ftalimida también han sido evaluados por sus actividades antiinflamatorias. Un compuesto llamado 4-(N’-{1-[4-(1,3-Dioxo-1,3-dihidro-isoindol-2-il)-fenil]-etilidén}-hidrazino)-bencenosulfonamida mostró la mayor actividad antiinflamatoria in vitro entre los compuestos probados .

Síntesis Farmacéutica

this compound y sus derivados se han utilizado como intermediarios en la síntesis farmacéutica . Se han utilizado para sintetizar una variedad de fármacos con diversas propiedades terapéuticas.

Agente Anticancerígeno

Algunos derivados de this compound han mostrado una prometedora actividad anticancerígena. Por ejemplo, el compuesto 7c se encontró que exhibía mejor actividad anticancerígena que la talidomida contra líneas celulares de cáncer de pulmón no de células pequeñas, SNC, melanoma, renal, próstata y mama .

Inhibidor del VIH

Los estudios de acoplamiento in silico han revelado que la presencia del motivo 2-fenil isoindolina-1,3-diona, que está presente en this compound, era esencial, ya que se encontró que interactuaba con el sitio activo de magnesio, lo que indica posibles aplicaciones en la inhibición del VIH .

Safety and Hazards

Phthalimidoacetaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity upon single exposure, particularly affecting the respiratory system .

Direcciones Futuras

Mecanismo De Acción

Target of Action

N-(2-Oxoethyl)phthalimide, also known as Phthalimidoacetaldehyde or 2-(1,3-dioxoisoindolin-2-yl)acetaldehyde, is a complex organic compoundIt’s known that phthalimide derivatives can interact with various biological targets, depending on their specific structure .

Mode of Action

It’s known that n-oxyphthalimides can produce oxygen radicals upon 1-electron reduction . This suggests that N-(2-Oxoethyl)phthalimide might interact with its targets through redox reactions, leading to changes in the target molecules.

Biochemical Pathways

The generation of oxygen radicals suggests that it might be involved in oxidative stress pathways .

Pharmacokinetics

It’s known that the compound’s lipophilicity and water solubility can influence its bioavailability .

Result of Action

The generation of oxygen radicals suggests that it might induce oxidative stress in cells, which can lead to various cellular responses .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of N-(2-Oxoethyl)phthalimide. For instance, its stability might be affected by storage conditions . .

Propiedades

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-6-5-11-9(13)7-3-1-2-4-8(7)10(11)14/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMRDBJZQDUVCQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60183388 | |

| Record name | Phthalimide, N-(formylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2913-97-5 | |

| Record name | 1,3-Dihydro-1,3-dioxo-2H-isoindole-2-acetaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2913-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phthalylglycine aldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002913975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phthalimidoacetaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30242 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phthalimide, N-(formylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHTHALYLGLYCINE ALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IVQ56I91MS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main applications of Phthalimidoacetaldehyde in organic synthesis?

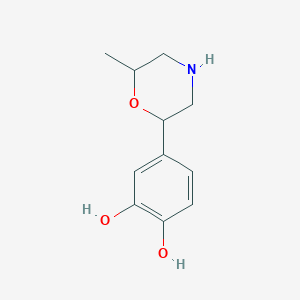

A1: Phthalimidoacetaldehyde, also known as N-(2-Oxoethyl)phthalimide, serves as a versatile building block in organic synthesis. Researchers have successfully utilized it to synthesize various heterocyclic compounds, including:

- Pyridazin-6(1H)-ones, Pyridazin-6(1H)-imines, and Pyrazolo[5,1-c][1,2,4]triazines: A study demonstrated the synthesis of these heterocycles incorporating an N-(2-oxoethyl)phthalimide moiety. This highlights the compound's utility in constructing complex molecular structures. []

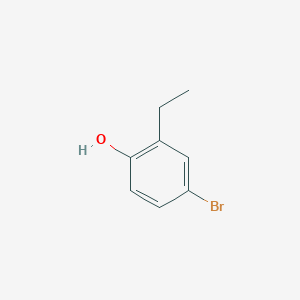

- (R,S)-Baclofen: A novel synthetic approach utilized Phthalimidoacetaldehyde as a starting material for the synthesis of (R,S)-Baclofen, a drug with muscle relaxant and antispasmodic properties. The key step involved a Palladium(II)-bipyridine-catalyzed conjugate addition of 4-chloroboronic acid. []

Q2: Can you provide information on the structure and spectroscopic characteristics of Phthalimidoacetaldehyde?

A2: While the provided abstracts don't delve into specific spectroscopic data, we can describe the structure of Phthalimidoacetaldehyde:

Q3: Has Phthalimidoacetaldehyde been investigated for its pharmacological properties?

A3: While not extensively studied, some research suggests potential pharmacological activities of Phthalimidoacetaldehyde derivatives:

- A study investigating pharmacological and toxicological properties of four phthalimidoaldehyde derivatives, including α-Phthalimido-β-methylbutyraldehyde and γ-phthalimidobutyraldehyde, found they significantly prolonged hexobarbital sleep time in mice, suggesting potential central nervous system depressant activity. []

- Interestingly, α-Phthalimido-β-methylbutyraldehyde also demonstrated significant lacrimatory effects in rats, while Phthalimidoacetaldehyde provoked a contractile response in isolated guinea pig ileum. These responses were blocked by atropine, implying potential involvement with cholinergic mechanisms. []

Q4: Are there any known applications of Phthalimidoacetaldehyde in asymmetric synthesis?

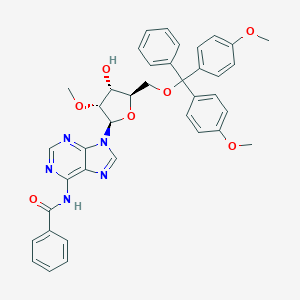

A4: Yes, a significant application involves its use in the asymmetric total synthesis of Lycorane alkaloids:

- Researchers achieved the first collectively asymmetric total synthesis of all members of Lycorane (+)-α, (+)-β, (+)-γ, and (-)-δ using Phthalimidoacetaldehyde. []

- The key to this synthesis was an asymmetric, stereodivergent Iridium/amine dual catalytic α-allylation of Phthalimidoacetaldehyde, highlighting its utility in complex natural product synthesis. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Acetyl-S-[N-(2-phenylethyl)thiocarbamoyl]-L-cysteine](/img/structure/B17568.png)

![7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B17579.png)

![8-Azabicyclo[3.2.1]octan-3-one Hydrochloride](/img/structure/B17599.png)

![8-Benzyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B17600.png)